molecular formula C13H8Cl2N4O2S B2674501 3,5-dichloro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1351607-32-3

3,5-dichloro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2674501
CAS No.: 1351607-32-3
M. Wt: 355.19
InChI Key: OPSWEVYFLOJISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,5-dichloro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic molecule featuring a benzamide core substituted with two chlorine atoms at the 3- and 5-positions. This benzamide is linked to a 1,3,4-oxadiazole ring, which is further substituted with a 2-methyl-1,3-thiazol-4-yl group.

Properties

IUPAC Name

3,5-dichloro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4O2S/c1-6-16-10(5-22-6)12-18-19-13(21-12)17-11(20)7-2-8(14)4-9(15)3-7/h2-5H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSWEVYFLOJISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions.

    Oxadiazole Formation: The 1,3,4-oxadiazole ring is often formed by cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride.

    Coupling with Benzamide: The final step involves coupling the thiazole-oxadiazole intermediate with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole and thiazole rings exhibit electrophilic character at specific positions:

Reaction TypeSite of ReactivityConditionsProducts Formed
Amine substitution C-2 of oxadiazoleNH₃/RNH₂, DCM, 25°C2-amino-oxadiazole derivatives
Alkoxy substitution C-5 of thiazoleROH, K₂CO₃, DMF, 60°C5-alkoxy-thiazole analogs
Halogen displacement Chlorine on benzamideNaN₃, CuI, 100°CAzido intermediates

Key observation : The 2-methyl group on the thiazole ring sterically hinders substitutions at C-4 and C-5 positions.

Electrophilic Aromatic Substitution

The dichloro-substituted benzamide moiety directs electrophiles to specific positions:

ElectrophilePosition AttackedConditionsMajor Product
Nitronium ionPara to -ClHNO₃/H₂SO₄, 0–5°C3,5-dichloro-4-nitrobenzamide
SulfonationMeta to -CONH-H₂SO₄, 80°CSulfonated benzamide derivatives
Friedel-CraftsNot observed--

Rationale : The electron-withdrawing -Cl and -CONH- groups deactivate the benzene ring, limiting Friedel-Crafts reactivity .

Hydrolysis and Ring-Opening Reactions

Controlled hydrolysis of the oxadiazole ring occurs under specific conditions:

Reagent SystemTemperatureResulting ProductApplication
6N HClRefluxThiosemicarbazide intermediatePrecursor for new heterocycles

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes:

  • Chlorine atoms at the 3 and 5 positions of the benzamide ring.
  • A thiazole moiety that contributes to its biological activity.
  • An oxadiazole group that enhances its interaction with biological targets.

These structural components are crucial for its activity against various diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing thiazole and oxadiazole moieties. For instance:

  • In vitro studies have demonstrated that derivatives similar to 3,5-dichloro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant cytotoxic effects against several cancer cell lines. The compound's structure allows it to interfere with critical cellular processes such as apoptosis and cell cycle regulation .
Cell LineIC50 (µM)Reference
A549 (Lung)23.30
U251 (Glioblastoma)10–30
MCF-7 (Breast)5.71

Antimicrobial Properties

Research has indicated that compounds with similar structures possess antimicrobial properties. The presence of thiazole and oxadiazole rings enhances their efficacy against various bacterial strains .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing chronic diseases .

Study on Anticancer Activity

A study conducted by Evren et al. synthesized several thiazole derivatives and tested their anticancer activities against human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited promising cytotoxicity with IC50 values ranging from 10–30 µM against various cancer types .

Study on Antioxidant Evaluation

Another research effort focused on the antioxidant properties of thiazole derivatives showed that specific substitutions on the thiazole ring significantly enhanced their free radical scavenging ability. The study concluded that compounds with electron-withdrawing groups like chlorine exhibited superior antioxidant activities .

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with various molecular targets:

    DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: The compound can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

1,3,4-Oxadiazole Derivatives with Thiazole Substituents

Compounds 7c–7f () share a 1,3,4-oxadiazole backbone but differ in substituents. Key comparisons include:

  • Structural Differences: Unlike the target compound’s dichlorobenzamide group, these analogs feature propanamide linkers with sulfanyl bridges and substituted phenyl groups (e.g., 3-methylphenyl in 7c). The thiazole ring in 7c–7f is 2-amino-substituted, whereas the target compound has a 2-methylthiazole.
  • Physicochemical Properties :
    • Melting Points : 7c–7f exhibit lower melting points (134–178°C) compared to thiadiazole-based analogs (e.g., 290°C for 8a in ), likely due to reduced intermolecular interactions from flexible propanamide chains .
    • Molecular Weight : The target compound’s molecular weight (exact value unspecified) is expected to be higher than 7c–7f (375–389 g/mol) due to the dichlorobenzamide group.
  • Spectral Data :
    • IR : The target compound’s carbonyl (C=O) stretch (~1600–1700 cm⁻¹) would align with analogs like 7c–7f, but the absence of sulfanyl groups eliminates S-H stretches .
    • NMR : The dichlorophenyl protons in the target compound would show distinct downfield shifts compared to methyl-substituted phenyl groups in 7c–7f.

Thiadiazole-Based Derivatives (Compounds 6, 8a–8c)

Compounds 6, 8a–8c () replace the oxadiazole core with a thiadiazole ring. Key differences include:

  • This may explain the higher melting points of 8a (290°C) and 8c (210°C) compared to oxadiazole analogs .
  • Functional Groups : Compounds 8a–8c incorporate acetyl or benzoyl groups, introducing additional carbonyl functionalities. These groups likely contribute to their higher molecular weights (e.g., 414–506 g/mol for 8a–8c) compared to the target compound.
  • Biological Implications: Thiadiazoles are known for antimicrobial activity, suggesting that the target compound’s oxadiazole-thiazole hybrid structure may offer distinct biological properties.

Sulfamoyl-Substituted Oxadiazoles (LMM5 and LMM11)

LMM5 and LMM11 () are antifungal 1,3,4-oxadiazoles with sulfamoyl substituents. Comparisons include:

  • Substituent Diversity : LMM5 features a 4-methoxyphenyl group, while LMM11 includes a furan ring. These substituents increase molecular weight (exact values unspecified) and polarity compared to the target compound’s dichlorophenyl group.
  • Biological Activity: Both LMM5 and LMM11 inhibit C. The target compound’s dichloro and thiazole groups may similarly influence target binding .

Isoxazole and Thiazole Hybrids

5-(2-Methyl-1,3-Thiazol-4-yl)-3-Isoxazolecarboxylic Acid () combines isoxazole and thiazole rings. Key contrasts:

  • Melting Point : This compound melts at 166–167°C, lower than thiadiazole derivatives but comparable to oxadiazole analogs like 7c–7f .

Biological Activity

3,5-Dichloro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS No. 1351607-32-3) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial and antiproliferative properties as well as its mechanism of action.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

  • Molecular Formula : C13H8Cl2N4O2S
  • Molecular Weight : 355.19 g/mol

This compound features a dichlorobenzamide core with a thiazole and oxadiazole moiety that contributes to its biological activity.

Antibacterial Activity

Research indicates that compounds containing thiazole and oxadiazole rings exhibit significant antibacterial properties. The presence of electronegative chlorine atoms in the structure enhances the antibacterial efficacy against various strains of bacteria.

Minimum Inhibitory Concentration (MIC) Studies :

  • Gram-positive Bacteria : The compound showed MIC values ranging from 8 µg/mL to 32 µg/mL against Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative Bacteria : Moderate activity was observed against Escherichia coli with MIC values around 16 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8 - 32
Enterococcus faecalis8 - 32
Escherichia coli16

These studies suggest that the compound has broad-spectrum antibacterial activity, potentially making it a candidate for further development as an antimicrobial agent .

Antiproliferative Activity

The antiproliferative effects of the compound were evaluated using various cancer cell lines. Notably, it demonstrated selective activity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 3.1 µM.

Case Study :
In a study examining the structure-activity relationship (SAR), derivatives of oxadiazole were synthesized and tested for their antiproliferative effects. The results indicated that substituents on the thiazole and benzamide moieties significantly influenced the biological activity.

CompoundCell LineIC50 (µM)
3,5-Dichloro CompoundMCF-73.1
Oxadiazole Derivative AMCF-75.0
Oxadiazole Derivative BMCF-710.0

The findings highlight the importance of specific structural features in enhancing the antiproliferative effects of these compounds .

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Cell Proliferation : The compound interferes with cellular pathways involved in proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it may activate apoptotic pathways in cancer cells.
  • Disruption of Bacterial Cell Wall Synthesis : Its interaction with bacterial enzymes critical for cell wall synthesis contributes to its antibacterial properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 3,5-dichloro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide and its intermediates?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and heterocyclic precursors. For example, thiazole-oxadiazole hybrids are often prepared by refluxing intermediates like 4-amino-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid), followed by solvent evaporation and filtration . Key intermediates such as 2-methyl-1,3-thiazol-4-yl derivatives may require cyclization steps using reagents like Lawesson’s reagent or thioureas. Purity is typically verified via HPLC or TLC.

Q. How is the structural characterization of this compound performed to confirm its identity?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to identify aromatic protons, thiazole/oxadiazole ring systems, and substituent positions.
  • Mass Spectrometry : High-resolution MS (HRMS) to determine molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Single-crystal X-ray analysis resolves bond lengths, angles, and molecular packing (e.g., mean C–C bond length = 0.005 Å, R factor = 0.045) .

Q. What are the standard protocols for evaluating the biological activity of this compound?

  • Methodological Answer : Biological assays include:

  • Antimicrobial Testing : Agar diffusion or microdilution methods against bacterial/fungal strains, with MIC (Minimum Inhibitory Concentration) determination.
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., IC50_{50} values), often compared to derivatives like 2-aminothiazole or thiazolidinedione analogs .
  • Enzyme Inhibition : Fluorometric assays to assess inhibition of CYP enzymes or kinases, with data normalized to controls (e.g., % inhibition at 10 µM).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from assay variability or structural analogs. Strategies include:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to confirm potency thresholds.
  • Structural Modifications : Compare activity of derivatives (e.g., 3,5-dichlorobenzamide vs. 4-fluoro analogs) to identify pharmacophore contributions .
  • Meta-Analysis : Cross-reference data from independent studies (e.g., PubChem bioactivity entries) to identify consensus mechanisms .

Q. What experimental design principles apply to pharmacological studies of this compound?

  • Methodological Answer : Use randomized block designs with split-split plots for multi-variable studies (e.g., dose, time, cell type). For in vivo studies:

  • Dosing Groups : Include vehicle controls, positive controls (e.g., cisplatin for anticancer studies), and at least three compound concentrations.
  • Statistical Power : Calculate sample size using ANOVA assumptions (e.g., α = 0.05, power = 0.8) .
  • Reproducibility : Validate results across ≥4 replicates, as seen in agricultural chemical studies .

Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo applications?

  • Methodological Answer :

  • Co-Solvent Systems : Test DMSO/PEG-400 or cyclodextrin complexes to enhance aqueous solubility.
  • Prodrug Strategies : Modify the benzamide group to ester or carbamate prodrugs, which hydrolyze in vivo .
  • ADME Profiling : Use Caco-2 cell models for permeability and liver microsomes for metabolic stability (e.g., t1/2_{1/2} > 60 min preferred).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.